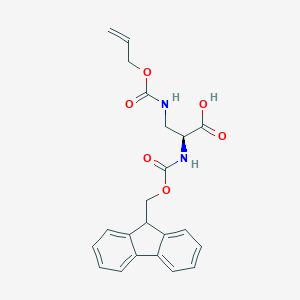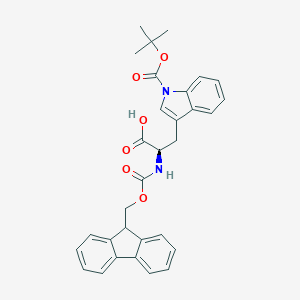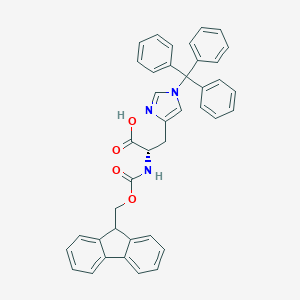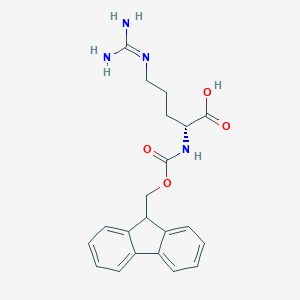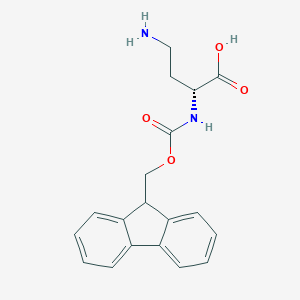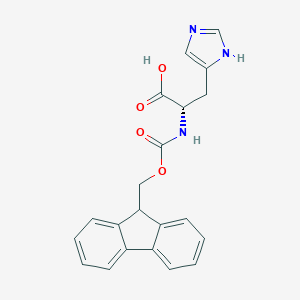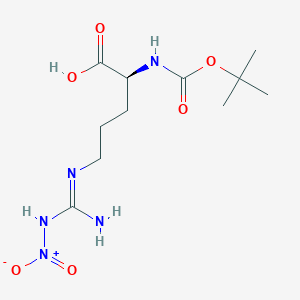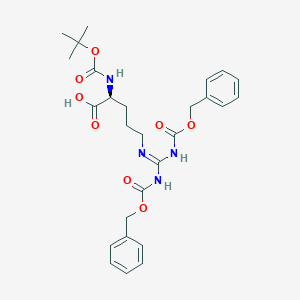
Boc-Dap(Fmoc)-OH
Übersicht
Beschreibung
Boc-Dap(Fmoc)-OH is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid .
Synthesis Analysis
Boc-Dap(Fmoc)-OH is used in peptide synthesis . It is suitable for Boc solid-phase peptide synthesis . The differentially protected Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .
Molecular Structure Analysis
The empirical formula of Boc-Dap(Fmoc)-OH is C23H26N2O6 . Its molecular weight is 426.46 .
Chemical Reactions Analysis
Boc-Dap(Fmoc)-OH is used in Boc solid-phase peptide synthesis . It is also used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates .
Physical And Chemical Properties Analysis
Boc-Dap(Fmoc)-OH has a density of 1.3±0.1 g/cm^3 . Its boiling point is 652.5±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The flash point is 348.4±31.5 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and Their Derivatives : A synthesis method for orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu has been described. This method involves formation of Fmoc‐Asp/Glu‐5‐oxazolidinone acids, conversion of acid function to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).
Oligomerization of PNA Monomers : Boc-protected Fmoc-based PNA oligomerization has been developed for thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP). This method allows these monomers to be used interchangeably with standard Fmoc PNA monomers. The DAP monomer selectively binds to T in a complementary DNA strand (St Amant & Hudson, 2012).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : A synthetic strategy for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) has been developed. In these structures, the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) was paired with either p-toluensulfonyl (tosyl, Ts) or acid-labile tert-butyloxycarbonyl (Boc) moieties (Temperini et al., 2020).
Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This study focuses on the synthesis of polypeptides using lysine and glycine as raw materials. The di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu) were used to protect amino groups of lysine for preparing Fmoc-L-Lys(Boc)-OH (Zhao Yi-nan & Key, 2013).
Synthesis of Daptomycin Using Fmoc SPPS : An important clinical antibiotic, daptomycin, was synthesized using a high-yielding total synthesis method. A crucial aspect of this synthesis was the use of Fmoc-l-Kyn(Boc)-OH, which was prepared from Fmoc-l-Trp(Boc)-OH (Moreira, Wolfe, & Taylor, 2021).
Safety and Hazards
In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boc-Dap(Fmoc)-OH is primarily used in the synthesis of Peptide Nucleic Acids (PNAs) . PNAs are synthetic polymers that mimic the properties of DNA and can bind to complementary nucleic acid sequences . The DAP monomer of Boc-Dap(Fmoc)-OH was found to selectively bind to Thymine (T) in a complementary DNA strand .
Mode of Action
Boc-Dap(Fmoc)-OH, as a monomer, is incorporated into a PNA and interacts with its target by forming hydrogen bonds with the complementary nucleic acid sequence . This interaction results in the formation of a PNA-DNA duplex .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Dap(Fmoc)-OH is the formation of PNA-DNA duplexes . The downstream effects of this interaction include the potential to disrupt the normal functioning of the DNA, such as replication and transcription, thereby influencing gene expression .
Pharmacokinetics
PNAs are known for their stability and resistance to enzymatic degradation, which could potentially enhance their bioavailability .
Result of Action
The result of Boc-Dap(Fmoc)-OH’s action is the formation of a PNA-DNA duplex . This duplex formation can lead to the disruption of normal DNA functions, potentially influencing gene expression .
Action Environment
The action of Boc-Dap(Fmoc)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the PNA-DNA duplex . Additionally, the presence of other biomolecules can also influence the binding efficiency of Boc-Dap(Fmoc)-OH to its target .
Eigenschaften
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427134 | |
| Record name | Boc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dap(Fmoc)-OH | |
CAS RN |
122235-70-5 | |
| Record name | Boc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





